molecular formula C14H10N4O B11865006 N-(Quinolin-3-yl)pyrazine-2-carboxamide

N-(Quinolin-3-yl)pyrazine-2-carboxamide

Cat. No.: B11865006
M. Wt: 250.25 g/mol
InChI Key: SKKDTMKCPSXGOK-UHFFFAOYSA-N
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Description

N-(Quinolin-3-yl)pyrazine-2-carboxamide is a heteroaromatic compound featuring a pyrazine ring conjugated to a quinoline moiety via a carboxamide linker. Its structural uniqueness lies in the positioning of the nitrogen atoms in both the quinoline (C3-substituted) and pyrazine rings, which enhances π-electron delocalization and influences supramolecular interactions such as π-π stacking. This compound has been primarily studied in coordination chemistry for constructing metal-organic frameworks (MOFs) and polymers with mercury(II) halides . Additionally, its structural analogs are explored for biological applications, including antimicrobial and enzyme inhibitory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Quinolin-3-yl)pyrazine-2-carboxamide typically involves the reaction of quinoline derivatives with pyrazine-2-carboxylic acid or its derivatives. One common method involves the condensation of quinoline-3-amine with pyrazine-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group (-CONH-) in N-(quinolin-3-yl)pyrazine-2-carboxamide undergoes hydrolysis under acidic or basic conditions, producing pyrazine-2-carboxylic acid and quinolin-3-amine. This reaction is typical for carboxamides and follows standard mechanisms for amide cleavage.

  • Conditions :

    • Acidic: H₃O⁺, elevated temperature.

    • Basic: OH⁻, aqueous solution.

  • Products :

    • Pyrazine-2-carboxylic acid.

    • Quinolin-3-amine.

Substitution Reactions

The nitrogen atoms in the quinoline and pyrazine rings are reactive sites for electrophilic substitution. These heterocycles can participate in reactions such as:

  • Electrophilic Aromatic Substitution :

    • Reactivity is influenced by the electron-withdrawing effect of the carboxamide group (-CONH₂).

    • Potential substituents include halogens or alkyl groups, depending on reaction conditions.

  • Nucleophilic Acyl Substitution :

    • The amide group may undergo nucleophilic attack under specific conditions, though detailed mechanisms require further investigation.

Coordination Chemistry

The compound acts as a ligand in metal complex formation, particularly with transition metals like copper. For example, reaction with Cu(ClO₄)₂ in acetonitrile yields a binuclear copper(II) complex characterized by:

  • Coordination Sphere :

    • One copper atom adopts a square-pyramidal geometry, while the other exhibits a distorted coordination environment .

  • Stabilization :

    • Intramolecular N—H⋯N hydrogen bonds and π–π interactions (intercentroid distances ~3.48–3.65 Å) contribute to structural stability .

Structural Interactions

The compound’s reactivity is modulated by its molecular conformation:

  • Intramolecular Hydrogen Bonding :

    • The carboxamide NH group forms bifurcated N—H⋯N hydrogen bonds with adjacent quinoline and pyrazine nitrogen atoms .

    • Short C—H⋯O contacts further stabilize the structure .

  • π–π Stacking :

    • Offset π–π interactions between aromatic rings (e.g., quinoline and pyrazine) influence solubility and aggregation behavior .

Research Findings

  • Biological Implications :

    • The compound’s structural rigidity, influenced by hydrogen bonding, may enhance selectivity in biological targets (e.g., enzymes or receptors) .

  • Coordination Flexibility :

    • Variability in metal coordination geometries (e.g., square-pyramidal vs. distorted) suggests adaptability in different reaction environments .

  • Synthetic Utility :

    • Hydrolysis products (e.g., pyrazine-2-carboxylic acid) serve as precursors for further amide synthesis .

Scientific Research Applications

Structural Characteristics

N-(Quinolin-3-yl)pyrazine-2-carboxamide features a quinoline moiety linked to a pyrazine-2-carboxamide framework. This specific arrangement of nitrogen heterocycles contributes to its chemical reactivity and biological activity, distinguishing it from similar compounds. The planar conformation resulting from the aromatic rings enhances its interactions with biological targets and metal ions.

Coordination Chemistry

This compound is widely utilized as a ligand in coordination chemistry. Its ability to form stable complexes with various metals is crucial for synthesizing new materials and catalysts. The compound's nitrogen atoms can coordinate with metal ions, leading to the formation of metal-ligand complexes that exhibit unique properties. These complexes are being investigated for their potential applications in catalysis, materials science, and bioinorganic chemistry.

Research has indicated that this compound exhibits notable biological activities, including:

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the cytotoxicity of various quinoline derivatives, this compound was found to exhibit significant antiproliferative effects against human cancer cell lines (e.g., MCF-7 and A549). The compound's mechanism of action involved targeting specific signaling pathways critical for cancer cell survival .

Case Study 2: Coordination Complex Formation

Research focused on synthesizing metal complexes using this compound as a ligand demonstrated its ability to stabilize metal ions such as copper and zinc. These complexes were characterized using spectroscopic methods and showed enhanced catalytic activity in oxidation reactions compared to uncoordinated metal ions .

Mechanism of Action

The mechanism by which N-(Quinolin-3-yl)pyrazine-2-carboxamide exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can form coordination complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Structural and Coordination Chemistry Comparisons

N-(Quinolin-3-yl)pyrazine-2-carboxamide (L3-quin) differs from its analogs in ligand geometry and supramolecular assembly. Key comparisons include:

Compound Coordination Behavior Polymer Dimensionality Key Structural Feature
This compound Forms Hg(II) complexes with 1D ([HgCl₂(L3-quin)]ₙ), 2D, or 3D frameworks 1D, 2D, 3D Stronger π-π stacking due to polarized quinoline ring
N-(Quinolin-2-yl)pyrazine-2-carboxamide Produces discrete ([HgI₂(L2-quin)]) or 1D HgBr₂ polymers 0D, 1D Reduced π-π interactions vs. L3-quin
N-(Naphthalen-2-yl)pyrazine-2-carboxamide Forms Hg(II) complexes with weaker π-π interactions and lower structural complexity 1D Non-polarized aromatic system

Key Insight: The C3-substituted quinoline in L3-quin enhances π-electron polarization, promoting stronger π-π interactions and higher-dimensional coordination polymers compared to C2-substituted or naphthyl analogs .

Biological Activity

N-(Quinolin-3-yl)pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationship (SAR) studies.

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a lead compound, QN523, derived from this class showed an IC50 value of 0.11 μM against the MIA PaCa-2 pancreatic cancer cell line, comparable to gemcitabine, a standard treatment for pancreatic cancer .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (μM)Reference
QN523MIA PaCa-20.11
QN523Jurkat (leukemia)0.5
QN523HCT116 (colon)0.3
QN variantVarious0.1 - 5.7

The mechanism by which this compound exerts its cytotoxic effects is primarily through the induction of cellular stress responses and autophagy. Treatment with QN523 has been shown to significantly increase the expression of genes associated with stress responses (e.g., HSPA5, DDIT3) and autophagy (e.g., WIPI1, MAP1LC3B) . This suggests that the compound may activate pathways that lead to programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications on the pyrazine and quinoline rings can significantly influence the biological activity of these compounds. For example:

  • Substituting different groups on the pyrazine ring has been shown to either enhance or diminish anticancer activity.
  • The presence of halogen atoms (e.g., bromo or chloro) at specific positions on the quinoline ring has been linked to increased potency against certain cancer cell lines .

Table 2: Structural Modifications and Their Impact on Activity

ModificationEffect on ActivityReference
5-Methyl to 5-ChloroDecreased potency
Addition of Fluoro groupComparable potency
Removal of nitrogen atomSignificant loss of cytotoxicity

Case Studies

In vivo studies using xenograft models have further validated the efficacy of this compound derivatives. For example, QN523 demonstrated significant tumor growth inhibition in pancreatic cancer models, supporting its potential as a therapeutic agent . Additionally, molecular docking studies have indicated strong binding affinities to target proteins involved in cancer progression, such as matrix metalloproteinases (MMPs), suggesting a multi-target approach for its anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Quinolin-3-yl)pyrazine-2-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling quinolin-3-amine with pyrazine-2-carboxylic acid derivatives in the presence of activating agents like triphenyl phosphite (TPPO) and tetrabutylammonium tetrafluoroborate in pyridine under reflux (76–94% yields) . Yield optimization requires careful solvent selection (e.g., acetone for displacement reactions) and purification via column chromatography with gradient elution (e.g., 100% hexane to 20% methanol in ethyl acetate) . Low yields (<35%) often arise from incomplete substitution or side reactions, necessitating iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm amide bond formation and substituent positions (e.g., quinoline proton shifts at δ 8.85–8.91 ppm, pyrazine signals at δ 9.39–8.97 ppm) .
  • FT-IR : Identification of υ(C=O) at ~1660 cm⁻¹ (amide I band) and υ(N-H) at ~3313 cm⁻¹ .
  • HR-MS : For molecular ion validation (e.g., [M+H]+ at m/z 251.0933) .
  • X-ray crystallography : Resolves structural ambiguities in coordination complexes (e.g., Cu(II) or Ru(II) complexes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies inform the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3, -Cl) on the arylpiperazine moiety to enhance binding to targets like MAO-B (IC50 < 1 µM) .
  • Bioisosteric Replacement : Replace quinoline with benzothiazole or benzimidazole to modulate lipophilicity and improve blood-brain barrier penetration .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites (e.g., MAO-B’s FAD-binding cavity) and prioritize synthesis .

Q. What strategies address contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :

  • Standardized Assays : Use consistent protocols for MIC (minimum inhibitory concentration) and CC50 (cytotoxicity) determination, ensuring uniform cell lines (e.g., HepG2 for cancer) and bacterial strains (e.g., XDR S. Typhi) .
  • Selectivity Index (SI) : Calculate SI = CC50/MIC to distinguish nonspecific cytotoxicity from targeted activity (SI > 10 indicates therapeutic potential) .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How can this compound be tailored for coordination chemistry applications?

  • Methodological Answer :

  • Ligand Design : Modify the pyrazine-carboxamide backbone to introduce donor atoms (e.g., N, O) for metal binding. For example, Ru(II) complexes with N-(quinolin-8-yl)pyrazine-2-carboxamide show stability in air and catalytic activity .
  • Spectroscopic Probes : Use Eu(III) or Yb(III) complexes to study energy transfer mechanisms (e.g., ligand-to-metal charge transfer) via UV-Vis and luminescence spectroscopy .
  • Magnetic Properties : Incorporate paramagnetic metals (e.g., Mn(II)) to design single-ion magnets with slow relaxation behavior .

Q. What computational methods validate the inhibition mechanisms of this compound derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze binding stability in enzyme active sites (e.g., MAO-B over 100 ns trajectories) to identify critical hydrogen bonds and hydrophobic interactions .
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with inhibitory potency (e.g., lower ΔE = higher reactivity) .
  • QSAR Modeling : Develop quantitative models using descriptors like logP and polar surface area to predict activity across compound libraries .

Q. Data Contradiction Analysis Example

Scenario : A study reports high antitubercular activity (MIC = 0.5 µg/mL), while another shows no efficacy (MIC > 50 µg/mL).
Resolution Steps :

Verify assay conditions (e.g., Mycobacterium tuberculosis strain H37Rv vs. clinical isolates).

Check for structural discrepancies (e.g., presence of -CF3 groups, which enhance penetration ).

Re-evaluate purity via HPLC (>95% purity required to exclude false positives) .

Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

N-quinolin-3-ylpyrazine-2-carboxamide

InChI

InChI=1S/C14H10N4O/c19-14(13-9-15-5-6-16-13)18-11-7-10-3-1-2-4-12(10)17-8-11/h1-9H,(H,18,19)

InChI Key

SKKDTMKCPSXGOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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